

Technical Support Center: INT Assay Formazan Dissolution

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Compound of Interest

Compound Name: INT Formazan

Cat. No.: B1147712

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Welcome to the technical support center for the INT (Iodonitrotetrazolium) and related tetrazolium-based assays (like MTT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve complete and consistent formazan dissolution for accurate cell viability and proliferation measurements.

Frequently Asked Questions (FAQs)

Q1: What is the INT/MTT assay and why is complete formazan dissolution critical?

The INT (or MTT) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active metabolism contain enzymes that reduce the water-soluble tetrazolium salt (e.g., INT or MTT) into a purple, water-insoluble crystalline product called formazan.^{[1][2]} The amount of formazan produced is proportional to the number of living, metabolically active cells.^[3] For accurate quantification, these formazan crystals must be completely dissolved into a homogenous colored solution before measuring the absorbance with a spectrophotometer.^{[1][4][5]} Incomplete dissolution leads to inaccurate and inconsistent absorbance readings, often underestimating cell viability.^[6]

Q2: What are the common solvents used to dissolve formazan crystals?

Several solvents and solutions can be used to dissolve formazan crystals. The choice often depends on the cell type, experimental conditions, and the specific tetrazolium salt used. Common options include:

- Dimethyl sulfoxide (DMSO)[7][8]
- Isopropanol (often acidified with HCl)[9][10][11]
- Sodium Dodecyl Sulfate (SDS), typically in an acidic or buffered solution.[7][11]
- Dimethylformamide (DMF), often combined with SDS.[1][7][12]

A combination of solvents, such as a detergent (SDS) mixed with an organic solvent (DMSO or DMF), can be highly effective for both solubilizing the formazan and lysing the cells to release the crystals.[1][7][12]

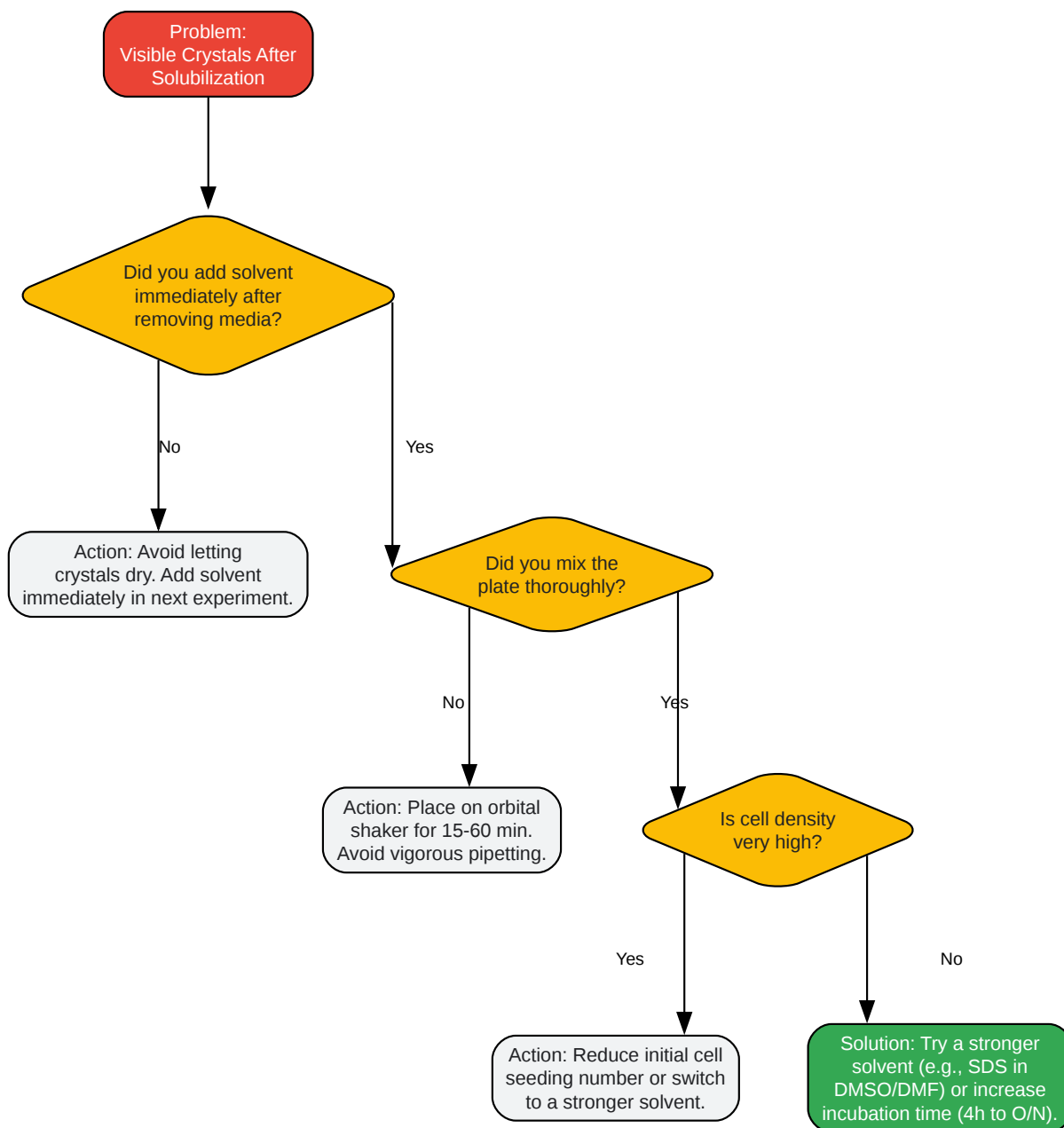
Troubleshooting Guide

Q3: I see purple precipitate or crystals in my wells after adding the solubilization solution. What went wrong?

This is a classic sign of incomplete formazan dissolution. Several factors could be the cause:

- **Insufficient Mixing:** Gentle but thorough mixing is crucial. Avoid vigorous pipetting, which can introduce bubbles, especially with SDS-containing solutions.[8][10] Using an orbital shaker at a low speed can help ensure uniform dissolution.[8]
- **Drying of Crystals:** Formazan crystals become significantly harder to dissolve once they have dried out.[6] Add the solubilization solution immediately after removing the incubation medium.[6]
- **Inappropriate Solvent:** The chosen solvent may not be strong enough for the amount of formazan produced. This can happen with very high cell densities.[11] Consider switching to a more robust solvent system (see Q4 and Table 1).
- **Insufficient Incubation Time:** Some solubilization solutions, especially those containing SDS, may require a longer incubation period (e.g., several hours to overnight) to fully dissolve the crystals.[2][8][11]

Troubleshooting Workflow for Incomplete Dissolution



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Caption: A flowchart to diagnose incomplete formazan dissolution.

Q4: My absorbance readings are highly variable between replicate wells. Could this be a dissolution issue?

Yes, high variability is a common symptom of incomplete or non-uniform formazan dissolution.
[7][11] If crystals are not evenly dissolved, the absorbance reading will depend on the random distribution of the remaining precipitate, leading to poor reproducibility.

Solutions:

- **Improve Mixing:** Use a plate shaker for a consistent period for all plates to ensure homogeneity.[8]
- **Change Solvent:** Switch to a more effective solubilization solution. Studies have shown that solutions containing a combination of a detergent and an organic solvent, such as 5% SDS in buffered DMSO or DMF, provide excellent solubilization and stable readings.[1][7][12]
- **Perform a Background Reading:** Measure absorbance at a reference wavelength (e.g., 650-700 nm) where formazan does not absorb.[1][7] Subtracting this background reading from your primary reading (e.g., 570 nm) can help correct for artifacts from turbidity or incomplete solubilization.[1][7]

Q5: The purple color of my dissolved formazan solution seems to fade over time. Why is this happening and how can I prevent it?

Color stability of the dissolved formazan product is crucial for obtaining reliable results, especially when reading many plates.

- **pH Instability:** The pH of the solubilization solution can affect the stability and absorption spectrum of the formazan.[7] Acidic conditions can sometimes lead to color degradation. Using a buffered solution, such as an ammonia buffer at pH 10, can help stabilize the color.
[1][7]
- **Precipitation:** In some solvents, components from the cell culture medium or the solvent itself can precipitate over time, causing turbidity and affecting absorbance readings.[7] Solutions containing SDS are effective at preventing this by keeping all components, including cellular debris, in solution.[7]

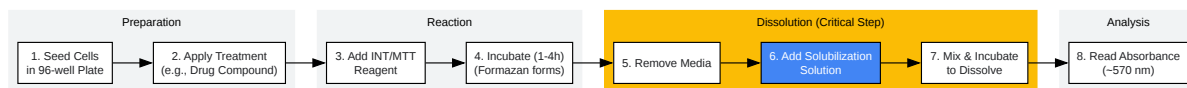
Research has shown that 5% SDS in either buffered DMF or buffered DMSO provides excellent color stability for at least 24 hours.[\[1\]](#)[\[7\]](#)[\[12\]](#)

Data and Protocols

Table 1: Comparison of Common Formazan Solubilization Solutions

Solubilization Solution	Key Advantages	Potential Issues	Recommended Use Case
DMSO	Fast acting, readily available.	Can struggle with high formazan loads; may not fully lyse cells. [11]	Quick assays with moderate cell densities.
Acidified Isopropanol	Effective and widely used in original protocols. [9]	Volatile (requires sealed plates); acidic pH may affect color stability.	Standard cell culture applications.
10-20% SDS in 0.01M HCl	Strong solubilizing power; lyses cells effectively. [11]	Prone to bubbling if mixed improperly; may require overnight incubation. [8] [10]	High-throughput screens or when cell lysis is also required.
5% SDS in Buffered DMSO/DMF	Excellent solubilization, prevents precipitation, high color stability (24h+). [1] [7] [12]	More complex to prepare than single-component solvents.	Assays requiring high accuracy, reproducibility, and stable readings.

Experimental Workflow: INT/MTT Assay



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Caption: Standard workflow for an INT/MTT cell viability assay.

Protocol: Enhanced Formazan Solubilization using 5% SDS in Buffered DMSO

This protocol is adapted from studies demonstrating superior dissolution and stability.^{[1][7]}

Reagents:

- INT/MTT Reagent: 5 mg/mL in sterile PBS.
- Ammonia Buffer (pH 10.0): Prepare a buffer solution and adjust the pH to 10.0.
- Solubilization Solution (5% SDS-Buffered DMSO):
 - In a suitable container, combine 87.5% DMSO with ammonia buffer.
 - Add SDS to a final concentration of 5% (w/v).
 - Mix gently until the SDS is completely dissolved. Warming slightly may be necessary.

Procedure:

- Perform steps 1-4 of the standard INT/MTT assay (seeding, treatment, reagent addition, and incubation).
- After the incubation period with the INT/MTT reagent, carefully remove the culture medium from each well without disturbing the formazan crystals.

- Immediately add 100-150 μ L of the 5% SDS-Buffered DMSO Solubilization Solution to each well.
- Place the plate on an orbital shaker at a low speed (e.g., 200 rpm) for 30-60 minutes at room temperature, protected from light.[7] For some cell types or very dense cultures, a longer incubation (2-4 hours or overnight) may be beneficial.[2]
- Visually inspect the wells to ensure all purple crystals have dissolved and the solution is clear.
- Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). It is also recommended to measure a reference wavelength of >650 nm to correct for background turbidity.[1][7]

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